

# An In-depth Technical Guide to the Chemical Properties of Auramine O

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## Compound of Interest

Compound Name: Auramine O

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**Auramine O**, also known as Basic Yellow 2 or C.I. 41000, is a diarylmethane dye recognized for its potent fluorescent properties.[1][2][3] It appears as a bright yellow crystalline powder or needle-like crystals.[1][2][3][4] This guide provides a comprehensive overview of its chemical characteristics, synthesis, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**Auramine O** is structurally identified as bis[4-(dimethylamino)phenyl]methaniminium chloride.[1] Its fundamental properties are crucial for its application in various scientific domains, from microbiological staining to industrial dyeing.[2][5]

## General and Physical Properties

The key physical and identification properties of **Auramine O** are summarized below. It is stable under standard conditions but is incompatible with strong oxidizing agents.[4] When heated to decomposition, it can emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][7]

Property	Value	References
IUPAC Name	bis[4-(dimethylamino)phenyl]methan iminium chloride	[1]
Synonyms	Auramine hydrochloride, Basic Yellow 2, C.I. 41000	[1][2][3][8]
CAS Number	2465-27-2	[1][8][9]
Chemical Formula	C <sub>17</sub> H <sub>22</sub> ClN <sub>3</sub>	[1][2][3][8]
Molecular Weight	303.83 g/mol	[1][2][3][8]
Appearance	Yellow needle crystals or powder	[1][2][4]
Melting Point	267 °C (decomposes)	[1][5][10]
Solubility	Soluble in water, ethanol, DMSO, and methanol.	[1][2][3][5]

## Spectroscopic and Photophysical Properties

**Auramine O** is highly valued for its fluorescence, which is central to its use in microscopy.[2][3] Its quantum yield is notably dependent on the viscosity of the solvent.[11][12] For instance, the quantum yield is significantly higher in ethanol or sucrose solutions compared to water.[11]

Parameter	Value	Solvent	References
Excitation Maximum ( $\lambda_{\text{ex}}$ )	432 nm	[13][14]	
438 nm	Water	[11]	
Emission Maximum ( $\lambda_{\text{em}}$ )	499 nm	[13][14]	
505 nm	Water	[11]	
Molar Extinction Coefficient ( $\epsilon$ )	25,300 $\text{cm}^{-1}/\text{M}$	Water	[9][12]
$\geq 36,000$ at 429-435 nm	Water (at 0.005 g/L)	[10]	
Quantum Yield ( $\Phi$ )	0.03	Glycerol	[9][12]

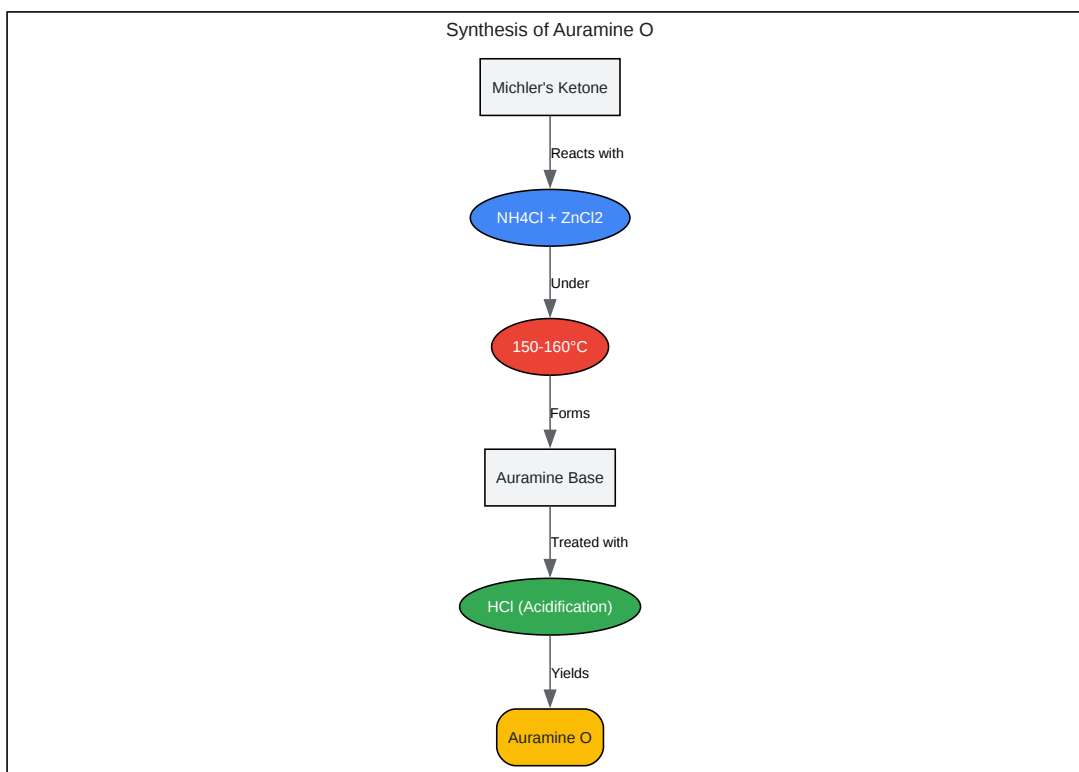
## Synthesis and Reactivity

The industrial synthesis of **Auramine O** typically involves one of two primary methods, both starting from precursors of N,N-dimethylaniline.

### Synthesis of Auramine O

**Method 1: From Michler's Ketone** This is a common method where Michler's ketone (4,4'-bis(dimethylamino)benzophenone) reacts with ammonium chloride and zinc chloride at elevated temperatures (150-160 °C) to form the auramine base.[5] Subsequent acidification with hydrochloric acid (HCl) yields the final product, **Auramine O**.[5]

**Method 2: From 4,4'-bis(dimethylaminodiphenyl)methane** An alternative synthesis route starts with 4,4'-bis(dimethylaminodiphenyl)methane, also known as Michler's base.[15][16] This compound is heated with sulfur, urea, and sulfamic acid in an ammonia atmosphere at approximately 175°C.[15] The resulting auramine sulfate can then be converted to the hydrochloride salt (**Auramine O**).[15]

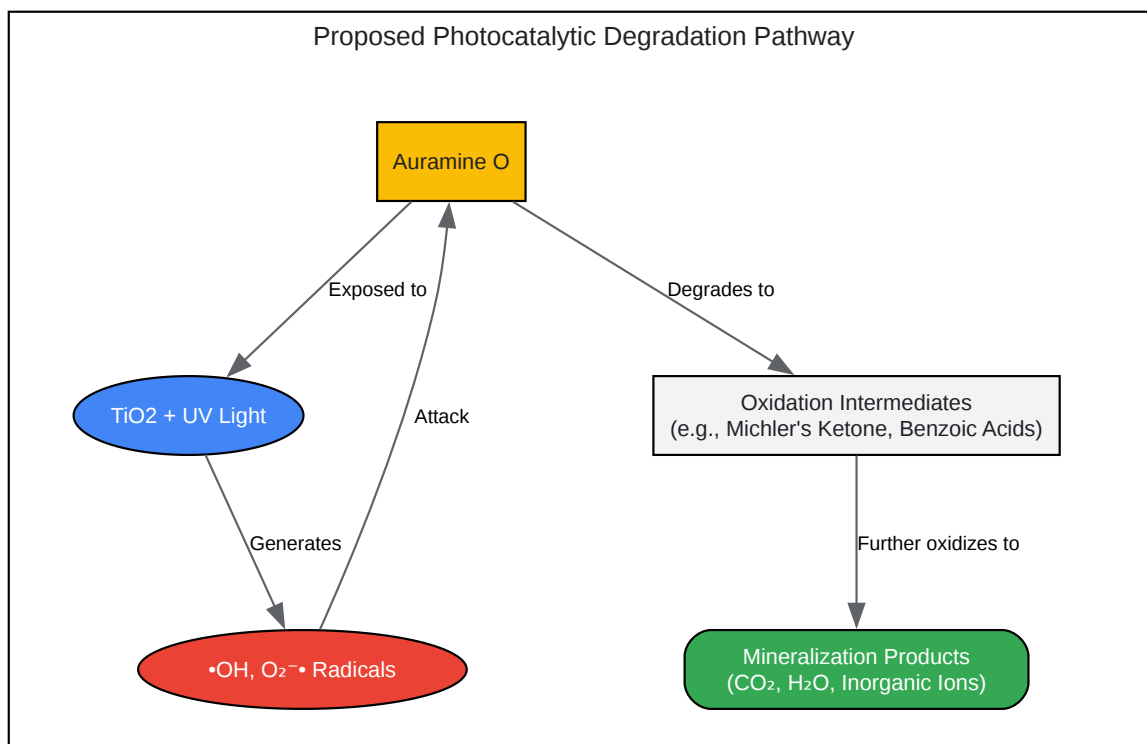


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Synthesis of **Auramine O** from Michler's Ketone.

## Reactivity and Degradation

**Auramine O**'s reactivity is centered on the iminium group. It is stable under normal conditions but can be degraded through various advanced oxidation processes. Studies have demonstrated its photocatalytic degradation using titanium dioxide ( $\text{TiO}_2$ ) nanoparticles under UV irradiation.[17] This process involves the generation of hydroxyl ( $\bullet\text{OH}$ ) and superoxide ( $\text{O}_2^{\bullet-}$ ) radicals, which attack the dye molecule, leading to its eventual mineralization into smaller molecules like  $\text{CO}_2$ . [17] Electrochemical degradation at boron-doped diamond (BDD) and lead dioxide ( $\text{PbO}_2$ ) anodes has also been shown to be effective, achieving high removal of chemical oxygen demand (COD).[18]



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*Photocatalytic degradation of **Auramine O**.*

## Experimental Protocols

**Auramine O** is a cornerstone reagent in microbiology for the detection of acid-fast bacteria, most notably *Mycobacterium* species.[2][3]

### Auramine O Staining for Acid-Fast Bacteria (Truant Method)

This fluorochrome staining method is more sensitive and rapid for screening than the traditional Ziehl-Neelsen stain.[3][19] The dye binds to the mycolic acid present in the cell walls of acid-fast organisms, causing them to fluoresce bright yellow or yellow-green against a dark background under a UV microscope.[3][4][20]

#### Materials:

- **Auramine O** Staining Solution (containing phenol)
- Acid-Alcohol Decolorizer (e.g., 0.5% HCl in 70% ethanol)
- Potassium Permanganate Counterstain (0.5%)
- Microscope slides with fixed smears
- Distilled water
- Fluorescence microscope

#### Procedure:

- **Fixation:** Prepare a thin smear of the specimen on a clean glass slide. Air dry and then heat-fix the smear by passing it through a flame 2-3 times or by placing it on a slide warmer at 65-75°C for at least two hours.[\[19\]](#)
- **Primary Staining:** Flood the fixed smear with the **Auramine O** staining solution. Allow it to stain for 15 minutes.[\[19\]](#)[\[20\]](#)
- **Rinsing:** Gently rinse the slide with distilled water.[\[20\]](#)
- **Decolorization:** Flood the slide with the acid-alcohol decolorizer for 2-3 minutes.[\[20\]](#) This step removes the dye from non-acid-fast organisms and background material.
- **Rinsing:** Rinse the slide thoroughly with distilled water.[\[20\]](#)
- **Counterstaining:** Apply the potassium permanganate counterstain for 2 minutes.[\[19\]](#) This quenches the background fluorescence, providing a dark contrast. Timing is critical, as over-counterstaining can quench the specific fluorescence.[\[19\]](#)
- **Final Rinse and Drying:** Rinse with distilled water and allow the slide to air dry completely. Do not blot.[\[19\]](#)[\[20\]](#)

- Microscopy: Examine the slide under a fluorescence microscope. Acid-fast bacilli will appear as bright, luminous yellow-green rods against a dark field.[20]



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*Workflow for **Auramine O** acid-fast staining.*

## Analytical Detection Protocols

Modern analytical methods are employed for the trace detection of **Auramine O**, particularly in contexts of food safety where it may be used as an illicit colorant.[15][21]

High-Performance Liquid Chromatography (HPLC): HPLC is used for the quantitative analysis of **Auramine O** in various matrices like soybeans.[15]

- Sample Preparation: Typically involves solvent extraction (e.g., with ethanol) followed by filtration.[15]
- Chromatographic Conditions (Example):
  - Mobile Phase: Methanol / 20mM Ammonium Acetate (70:30)
  - Flow Rate: 1.0 mL/min
  - Column Temperature: 25 °C
  - Detection Wavelength: 436 nm[22]

Surface-Enhanced Raman Spectroscopy (SERS): SERS offers a rapid and highly sensitive method for detecting trace amounts of **Auramine O** in complex samples like curry powder.[21]

- Sample Preparation: A simple liquid-liquid extraction is performed using a solvent like ethyl acetate in a basic solution.
- Analysis: An aliquot of the extract is mixed with gold nanoparticles (Au NPs) and an aggregating agent (e.g., NaCl). The mixture is then analyzed with a portable Raman spectrometer to obtain the characteristic SERS spectrum of **Auramine O**. [21]

## Biological Interactions and Applications

The primary and most well-documented biological interaction of **Auramine O** is its high affinity for mycolic acid, a major lipid component of the cell walls of Mycobacterium species.[1][4][10] This specific binding is the basis for its use in tuberculosis diagnostics.[2][23]

Beyond its role in microbiology, **Auramine O** is used as a fluorescent version of the Schiff reagent for detecting DNA and as a general fluorescent stain in histology.[1][11] Industrially, it serves as a dye for materials such as paper, leather, and textiles.[2][5] However, due to its classification as a possible human carcinogen (Group 2B), its use, particularly in industrial settings, requires stringent safety protocols.[16]



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## References

- 1. Auramine O - Wikipedia [en.wikipedia.org]
- 2. Auramine O | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]
- 3. macschem.us [macschem.us]
- 4. AURAMINE O | 2465-27-2 [chemicalbook.com]
- 5. auramine-o dye or basic yellow-2 dye or diarylmethane dye or bis [4-(dimethyl amine ) phenyl ] – methaniminium chloride. -synthesis - study everything [studyeverythingsjr.blogspot.com]
- 6. C.I. Basic Yellow 2 | C17H22ClN3 | CID 17170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. Auramine O-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 9. PhotochemCAD | Auramine O [photochemcad.com]
- 10. Auramine O Dye content 85 , certified by the Biological Stain Commission 2465-27-2 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. omlc.org [omlc.org]
- 13. Spectrum [Auramine O] | AAT Bioquest [aatbio.com]
- 14. Absorption [Auramine O] | AAT Bioquest [aatbio.com]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. AURAMINE AND AURAMINE PRODUCTION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Auramine O UV Photocatalytic Degradation on TiO2 Nanoparticles in a Heterogeneous Aqueous Solution | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. med-chem.com [med-chem.com]

- 20. dalynn.com [dalynn.com]
- 21. gcms.cz [gcms.cz]
- 22. CN103755591B - The preparation method of auramine O standard detection sample - Google Patents [patents.google.com]
- 23. PPAR $\gamma$  mediated enhanced lipid biogenesis fuels Mycobacterium tuberculosis growth in a drug-tolerant hepatocyte environment | eLife [elifesciences.org]
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